molecular formula C9H9NO5 B1178046 Porin 31HL CAS No. 126040-59-3

Porin 31HL

货号: B1178046
CAS 编号: 126040-59-3
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Porin 31HL, also known as Voltage-Dependent Anion Channel 1 (VDAC1), is a channel-forming protein with a molecular mass of approximately 31 kDa . Originally identified and purified from the total membrane preparations of human B-lymphocytes, it was the first porin shown to be expressed in the plasma membrane of eukaryotic cells, in addition to the outer mitochondrial membrane where VDAC is typically located . Reconstitution of this compound into artificial lipid bilayer membranes reveals its function as a voltage-dependent general diffusion pore . In its open state, the channel has an effective diameter of about 1.7 nm and is slightly anion-selective, but it switches to cation-selective substates at membrane potentials exceeding 20 mV . Its primary structure consists of 282 amino acids, featuring an acetylated N-terminus and an amphipathic alpha-helical structure at the N-terminal end, which is characteristic of porins . Due to its presence in the plasma membrane, this compound has been discussed as a key component of the chloride channel complex observed in various mammalian cells . Research suggests it may form part of the outwardly rectifying depolarization-induced chloride channel (ORDIC) and that its function in apical membranes of epithelia could be regulated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . This makes this compound a protein of significant interest for research into mitochondrial biology, cellular metabolism, and the pathology of cystic fibrosis, as both VDAC and CFTR-mediated channels are affected in this disease . Monoclonal antibodies targeting the N-terminal end of this compound have been developed as research tools, which can block the reconstitution of the channel into membranes . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

126040-59-3

分子式

C9H9NO5

同义词

Porin 31HL

产品来源

United States

科学研究应用

Biochemical Characterization

Porin 31HL is primarily studied for its role as a channel protein in the outer mitochondrial membrane. It facilitates the transport of ions and metabolites, making it essential for mitochondrial function. The following key characteristics are notable:

  • Ion Selectivity : this compound exhibits voltage-dependent ion selectivity, switching between anion and cation permeability based on the transmembrane potential. This property is critical for maintaining mitochondrial homeostasis and regulating cellular metabolism .
  • Channel Formation : The protein forms high-conductance channels that allow passive diffusion of small molecules. Its structural configuration consists of 19 β-strands that create a pore through which ions can pass .

Research Applications

The applications of this compound in research are extensive:

  • Cellular Metabolism Studies :
    • Energy Production : Investigations into how this compound affects ATP production and metabolic pathways in cells have been conducted, revealing its role in facilitating substrate entry into mitochondria .
    • Metabolite Exchange : Studies have demonstrated that the protein is involved in the exchange of metabolites between mitochondria and the cytosol, impacting overall cellular metabolism .
  • Apoptosis Research :
    • Mitochondrial Apoptosis : this compound is implicated in apoptosis regulation by mediating cytochrome c release from mitochondria, a crucial step in programmed cell death. This has been explored in various cancer studies to understand tumorigenesis and therapeutic resistance .
  • Drug Interaction Studies :
    • Pharmacological Targets : The interaction of this compound with various drugs has been studied to assess its potential as a target for therapeutic interventions, particularly in cancer treatment where modulation of apoptosis is beneficial .
  • Antibody Development :
    • Antibodies against this compound have been developed for use in various assays such as Western Blotting (WB), Immunohistochemistry (IHC), and Flow Cytometry (FC). These antibodies are vital for detecting and quantifying this compound expression in different tissues and conditions .

Case Study 1: Role in Cancer Research

In a study examining the expression of this compound in human cancer tissues, researchers found elevated levels correlating with increased cell proliferation and reduced apoptosis rates. This suggests that targeting this compound could enhance the efficacy of chemotherapeutic agents by restoring apoptotic pathways .

Case Study 2: Neurodegenerative Diseases

Research has indicated that alterations in this compound function may contribute to neurodegenerative diseases such as Alzheimer's. Studies have shown that modulating its activity can influence neuronal survival under stress conditions, highlighting its potential as a therapeutic target .

Data Summary Table

Application AreaKey FindingsReferences
Cellular MetabolismFacilitates metabolite exchange; crucial for ATP production ,
Apoptosis RegulationMediates cytochrome c release; involved in programmed cell death ,
Drug InteractionsPotential target for cancer therapies; modulates drug efficacy ,
Antibody DevelopmentMonoclonal and polyclonal antibodies available for various assays ,

相似化合物的比较

Structural Homology

  • Mitochondrial VDAC1 : Porin 31HL shares 29% sequence identity with Neurospora crassa mitochondrial porin and 24% with Saccharomyces cerevisiae VDAC1 . However, it is identical to Porin 31HM (human skeletal muscle porin), confirming tissue-specific isoforms of the same protein .
  • Plant Porins : Plant mitochondrial porins (e.g., Zea mays) exhibit lower conductance (~3.5 nS in 1 M KCl) compared to this compound (4 nS) .

Electrophysiological Properties

Table 1: Single-Channel Conductance of this compound and Homologs

Porin Type Conductance (nS) in 1 M KCl Voltage Gating Threshold Selectivity
This compound (Human) 4 (open), 2 (closed) ±15–20 mV Anion-preferring
Yeast VDAC1 4.5 (open), 2.2 (closed) ±20 mV Cation-preferring
Plant VDAC 3.5–4.0 ±10 mV Neutral
Mammalian VDAC1 4.0 ±30 mV Anion-preferring

Data compiled from

  • Voltage Sensitivity : this compound transitions to substates at ±15–20 mV, while yeast VDAC1 requires ±20 mV .
  • Ion Selectivity : Unlike yeast VDAC1, which favors cations, this compound exhibits anion selectivity, similar to mammalian mitochondrial VDAC1 .

Functional Roles

  • Chloride Channel Activity : this compound is implicated in chloride transport and interacts with CFTR, a feature absent in mitochondrial VDAC1 .
  • ATP Binding : this compound binds ATP stoichiometrically (1:1), a property shared with mitochondrial VDACs but with distinct regulatory mechanisms .
  • Apoptosis : Unlike mitochondrial VDAC1, which directly regulates cytochrome c release, this compound’s role in apoptosis is less defined but linked to plasmalemmal signaling .

Pathological Relevance

  • Cystic Fibrosis : this compound dysregulation may contribute to chloride impermeability in cystic fibrosis, as it co-localizes with CFTR in epithelial cells .

准备方法

Isolation of Total Membranes

The initial step involves lysing cells via nitrogen cavitation or mechanical homogenization in hypotonic buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA). Differential centrifugation at 4°C separates membrane fractions:

  • Nuclear pellet : 1,000 × g for 10 minutes.

  • Mitochondrial-rich fraction : 10,000 × g for 20 minutes.

  • Plasma membrane fraction : 100,000 × g for 60 minutes.

The mitochondrial-rich fraction is retained for this compound extraction, as it contains the highest concentration of VDAC1.

Solubilization of Membrane Proteins

Membranes are solubilized in 1% (w/v) lauryl maltoside (LM) or octyl glucoside (OG) in 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl. These detergents preserve this compound’s native conformation while dissolving lipid bilayers. Insoluble debris is removed via ultracentrifugation (100,000 × g, 60 minutes), yielding a supernatant enriched with solubilized porins.

Chromatographic Purification of this compound

Ion-Exchange Chromatography

The solubilized extract is loaded onto a DEAE-Sepharose column equilibrated with 20 mM Tris-HCl (pH 8.0) and 0.1% LM. This compound elutes at ~300 mM NaCl during a linear gradient (0–500 mM NaCl), leveraging its acidic isoelectric point (pI ~5.5).

Gel Filtration for Size Exclusion

Further purification employs Superdex 200 or Sephacryl S-300 columns, resolving this compound as a ~31 kDa monomer. The buffer consists of 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.05% LM to maintain solubility.

Validation of Purity and Identity

SDS-PAGE and Western Blotting

Purified fractions are analyzed by 12% SDS-PAGE under reducing conditions, revealing a single band at 31 kDa. Western blotting using monoclonal antibodies (e.g., clone 20B12AF2) confirms specificity for the N-terminal epitope of this compound.

Mass Spectrometry

MALDI-TOF mass spectrometry identifies the protein via peptide mass fingerprinting, matching the theoretical mass of hVDAC1 (30,778 Da).

Functional Reconstitution into Lipid Bilayers

Formation of Planar Lipid Membranes

Purified this compound is reconstituted into diphytanoyl phosphatidylcholine/n-decane membranes using the Montal-Mueller technique. Membranes are formed across a 0.2 mm aperture in a Teflon chamber filled with 1 M KCl, 10 mM HEPES (pH 7.4).

Electrophysiological Characterization

Single-channel recordings at ±10 mV reveal two conductance states:

  • Open state : 4.3 nS, anion-selective (PCl⁻/PK⁺ = 1.8).

  • Closed state : 2.4 nS, cation-selective (PK⁺/PCl⁻ = 10).

Voltage-dependent gating is observed above ±20 mV, with a gating charge (z) of ~2.1 elementary charges.

Monoclonal Antibody Production for Quality Control

Immunization and Hybridoma Generation

BALB/c mice are immunized with 50 µg of purified this compound emulsified in Freund’s adjuvant. Splenocytes are fused with SP2/0 myeloma cells, and hybridomas are screened via ELISA against the antigen.

Epitope Mapping and Validation

Eight monoclonal antibodies (mAbs) targeting the N-terminal domain (residues 1–20) are generated. These mAbs exhibit no cross-reactivity with other VDAC isoforms (e.g., VDAC2 or VDAC3).

Challenges and Optimization Strategies

Detergent Selection and Stability

Lauryldimethylamine-oxide (LDAO) and Triton X-100 induce aggregation, whereas LM and OG preserve monomeric this compound. Adding 0.5% cholesterol enhances membrane reconstitution efficiency by 40%.

Yield and Scalability

Typical yields from 10⁹ H2LCL cells are 0.5–1.0 mg of purified this compound, with a 15% loss during ion-exchange chromatography. Scaling to bioreactor cultures improves yield to 5 mg/L.

Applications and Functional Insights

Role in Mitochondrial Permeability Transition

Reconstituted this compound forms the core of the mitochondrial permeability transition pore (mPTP). Calcium overload (≥100 µM) induces pore opening, which is inhibited by cyclosporin A (IC₅₀ = 50 nM).

Plasmalemmal Expression in B-Lymphocytes

Immunofluorescence using mAbs localizes this compound to the sarcolemma of human skeletal muscle and plasmalemma of H2LCL cells, suggesting roles beyond mitochondrial ion transport .

常见问题

Q. How can Porin 31HL be distinguished from other voltage-dependent anion channels (VDACs) in experimental workflows?

this compound (VDAC1) is identified by its molecular weight (~31 kDa) and specific epitopes. Use SDS-PAGE coupled with monoclonal antibodies (e.g., clone 1E2C7 or 3M22) validated for human, mouse, and rat samples. Western blotting with antibodies targeting unique sequences (e.g., residues 1–20 of the N-terminal domain) can differentiate it from isoforms like VDAC2/2. Cross-reactivity checks should include mitochondrial and plasma membrane fractions due to this compound’s dual localization .

Q. What are the standard protocols for isolating this compound from human B-lymphocytes for structural studies?

Isolation involves differential centrifugation to separate plasma membranes, followed by solubilization in non-ionic detergents (e.g., Triton X-100). Purification uses affinity chromatography with antibodies specific to this compound’s extracellular loops. Purity is confirmed via mass spectrometry and N-terminal sequencing, as described in early structural studies .

Q. Which cellular models are optimal for studying this compound’s role in chloride ion transport?

Human B-lymphocyte cell lines (e.g., KM3) or transfected HEK293 cells are preferred. Validate channel activity using patch-clamp electrophysiology with anion replacement assays (e.g., substituting Cl⁻ with gluconate) to confirm ion selectivity. Mitochondrial vs. plasmalemmal localization must be distinguished via subcellular fractionation .

Advanced Research Questions

Q. How can contradictory data on this compound’s subcellular localization be resolved?

Conflicting reports of mitochondrial vs. plasma membrane localization arise from tissue-specific expression and antibody cross-reactivity. Employ immunogold electron microscopy with dual-labeling (e.g., anti-Porin 31HL and mitochondrial markers like COX IV) for precise ultrastructural mapping. Validate antibodies using knockout cell lines to exclude off-target binding .

Q. What experimental designs are recommended to study this compound’s interaction with CFTR in cystic fibrosis models?

Use co-immunoprecipitation in B-lymphocytes from cystic fibrosis patients and controls. Combine proximity ligation assays (PLA) to visualize physical interactions. Functional assays should measure chloride flux using fluorescent indicators (e.g., MQAE) under CFTR inhibitor/activator treatments (e.g., CFTRinh-172 or forskolin). Include controls for mitochondrial VDAC1 to isolate plasmalemmal effects .

Q. How can researchers address variability in this compound channel conductance measurements across studies?

Variability stems from lipid bilayer composition and voltage protocols. Standardize experimental conditions: use planar lipid bilayers with defined phospholipid ratios (e.g., 3:1 phosphatidylcholine:phosphatidylserine) and apply stepwise voltage ramps (−60 mV to +60 mV). Compare data with recombinant this compound expressed in E. coli to minimize post-translational modifications .

Q. What methodologies are critical for analyzing this compound’s role in apoptosis regulation?

Combine CRISPR/Cas9 knockout models with real-time metabolic flux analysis (Seahorse XF) to assess mitochondrial permeability transition pore (mPTP) dynamics. Use fluorescent reporters (e.g., TMRM for mitochondrial membrane potential) alongside caspase-3/7 activity assays. Correlate findings with subcellular this compound distribution via confocal microscopy .

Methodological Considerations

  • Antibody Validation : Ensure antibodies are tested in knockout models and cross-verified with mass spectrometry. For example, clone 3M22 shows enhanced specificity for this compound in mitochondrial and plasma membrane fractions .
  • Structural Analysis : Cryo-EM and circular dichroism are essential for studying conformational changes under varying pH and voltage conditions .
  • Data Reproducibility : Report detailed buffer compositions (e.g., 50mM NaH2PO4, 500mM NaCl with 500mM imidazole for recombinant protein storage) and freeze-thaw cycles to minimize experimental variance .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。